"synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine"
"synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine"
An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a privileged structure known for its diverse biological activities.[1] This document details a robust and widely applicable synthetic strategy, grounded in the classical condensation reaction between β-ketonitriles and hydrazines. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss methods for characterization, and address potential challenges and optimization strategies. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.
Introduction and Strategic Overview
The synthesis of functionalized pyrazole derivatives is a cornerstone of modern medicinal chemistry. Among these, the 5-aminopyrazole moiety serves as a versatile synthon for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines.[2] The target molecule, 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS No: 897373-62-5), incorporates three key structural features: a sterically demanding tert-butyl group at the C3 position, a quinoline ring system at the N1 position, and a reactive primary amine at the C5 position.
The most efficient and convergent strategy for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][3][4] This approach is highly reliable and forms the basis of the synthetic plan outlined in this guide.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals two primary starting materials: 6-hydrazinylquinoline and 4,4-dimethyl-3-oxopentanenitrile . This pathway is advantageous due to the commercial availability and straightforward preparation of these precursors.
Precursor Synthesis and Sourcing
The success of the synthesis hinges on the quality of the starting materials.
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Precursor A: 6-Hydrazinylquinoline This reagent is commercially available, often as a hydrochloride salt (CAS: 120209-22-5).[5] If preparing in-house, a standard route involves the diazotization of 6-aminoquinoline followed by reduction of the resulting diazonium salt. It is crucial to handle hydrazine derivatives with appropriate safety measures, as they are potentially toxic.
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Precursor B: 4,4-Dimethyl-3-oxopentanenitrile Also known as pivaloylacetonitrile (CAS: 59997-51-2), this β-ketonitrile is a key building block.[6][7] It is commercially available and can be synthesized via a Claisen-type condensation. The purity of this reagent is paramount; acidic or basic impurities can catalyze its hydrolysis, leading to significantly lower yields of the desired pyrazole.[3] It is recommended to use freshly acquired or purified material.
Core Synthesis: Protocol and Mechanism
The formation of the 5-aminopyrazole ring proceeds via a well-established condensation-cyclization cascade.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of 6-hydrazinylquinoline on the electrophilic carbonyl carbon of 4,4-dimethyl-3-oxopentanenitrile. This step forms a hydrazone intermediate. The subsequent and generally irreversible step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[1][3]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Reagents and Materials:
-
6-Hydrazinylquinoline hydrochloride (1.0 eq)
-
4,4-Dimethyl-3-oxopentanenitrile (1.1 - 1.2 eq)
-
Ethanol (or Methanol), anhydrous
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Triethylamine (or another suitable base, if starting with the hydrochloride salt, 1.1 eq)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Standard work-up and purification equipment (rotary evaporator, silica gel, solvents for chromatography)
Procedure:
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Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydrazinylquinoline hydrochloride (1.0 eq).
-
Solvation: Add anhydrous ethanol to the flask to create a stirrable suspension (approx. 10-15 mL per gram of hydrazine).
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Base Addition (if applicable): If using the hydrochloride salt, add triethylamine (1.1 eq) to the suspension to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.
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Ketonitrile Addition: Add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Drying: Dry the purified product under vacuum to yield 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine as a solid.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 897373-62-5 | [8][9][10] |
| Molecular Formula | C₁₆H₁₈N₄ | [8][10] |
| Molecular Weight | 266.34 g/mol | [8][10] |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Purity | ≥95% (typical for research chemicals) | [8] |
Spectroscopic Data Interpretation
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¹H NMR: Expect a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the lone proton on the pyrazole ring, a broad singlet for the two -NH₂ protons, and a series of doublets and multiplets in the aromatic region corresponding to the protons of the quinoline ring system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z ≈ 266.3 or 267.3, respectively, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl and aromatic groups, and C=N/C=C stretching absorptions in the 1500-1650 cm⁻¹ region.
Troubleshooting and Field Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.
-
Issue: Low or No Yield
-
Causality: The most common culprit is the hydrolysis of the β-ketonitrile starting material.[3] This is exacerbated by the presence of water or strong acid/base. Another cause could be degraded hydrazine.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or purified 4,4-dimethyl-3-oxopentanenitrile. If using a hydrazine salt, neutralization should be performed carefully just before the addition of the ketonitrile. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions.[11]
-
-
Issue: Difficult Purification
-
Causality: The product contains both a basic quinoline moiety and an amino group, which can cause streaking on silica gel columns. Incomplete reaction can also leave polar starting materials in the crude mixture.
-
Solution: For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (~1%) in the eluent to deactivate acidic sites and improve peak shape. For recrystallization, screen various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water) to find optimal conditions.
-
-
Issue: Formation of Side Products
-
Causality: Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions. Depending on the substrate, alternative cyclization pathways can sometimes lead to undesired heterocyclic products.[3]
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. If side products are observed, consider lowering the reaction temperature and extending the reaction time.
-
Safety and Handling
All chemical syntheses should be conducted with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling hydrazine derivatives and organic solvents.
-
Reagent Hazards: Hydrazine derivatives are toxic and should be handled with extreme care.[12] Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
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Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Molbase. [Link]
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3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-aMine. NextSDS. [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]
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New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]
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5-Amino-1-Tert-Butyl-3-[2-(Cyclobutyloxy)quinolin-6-Yl]-1h-Pyrazole-4-Carboxamide. PubChem. [Link]
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Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. arkat-usa.org. [Link]
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5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate. PMC. [Link]
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Reaction of 6-hydrazinyluracil with different aromatic aldehydes and... ResearchGate. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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